7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
Description
7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride (CAS: 1803570-80-0) is a bicyclic organic compound with a molecular formula of C₇H₁₃BrClN and a molecular weight of 226.54 g/mol . Its structure features a strained bicyclo[4.1.0]heptane core, a bromine atom at position 7, a methyl group at position 6, and a protonated azabicyclic amine stabilized by hydrochloric acid. This compound is primarily used in pharmaceutical research as a synthetic intermediate or building block for drug discovery due to its rigid bicyclic framework and reactive bromine substituent .
Properties
IUPAC Name |
7-bromo-6-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN.ClH/c1-7-2-3-9-4-5(7)6(7)8;/h5-6,9H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWYPTNMRPJBTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCNCC1C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of the Methylamino-Cyclohexanol Intermediate
- Reaction : Epoxycyclohexane is reacted with an aqueous methylamine solution.
- Conditions : Room temperature (20–30 °C), stirring for 14–16 hours.
- Stoichiometry : Molar ratio of epoxycyclohexane to methylamine solution is approximately 1:3.5–4.5.
- Yield and Purity : Yields exceed 95%, with product purity around 98–99% by gas chromatography (GC).
- Isolation : The intermediate is isolated by vacuum distillation under reduced pressure.
This step avoids high-temperature pressurized conditions used in older methods, reducing impurities and improving safety and cost-efficiency.
Step 2: Cyclization and Bromination to Form the Azabicyclo[4.1.0]heptane Core
- Reaction : The methylamino-cyclohexanol intermediate is treated with phosphorus tribromide (PBr3) in the presence of triethylamine or alternatively with bromine/triphenylphosphine and triethylamine.
- Conditions : Low temperature (-10 to 0 °C), inert atmosphere (nitrogen), stirring for 2–3 hours.
- Workup : After reaction completion, the mixture is treated with a strong base (sodium hydroxide or potassium hydroxide, 35–45% concentration) to adjust pH to 13–14, followed by organic solvent extraction (methylene dichloride or methyl tertiary butyl ether).
- Yield and Purity : Isolated yields range from 52% to 54%, with product purity exceeding 98% by GC and confirmed by NMR.
This step induces ring closure and bromination, forming the bicyclic azabicyclo structure with a bromine substituent at the 7-position.
| Parameter | Step 1: Intermediate Formation | Step 2: Cyclization and Bromination |
|---|---|---|
| Starting Materials | Epoxycyclohexane, aqueous methylamine (35–40%) | Intermediate, PBr3 or Br/TPP, triethylamine |
| Temperature | 20–30 °C | -10 to 0 °C |
| Reaction Time | 14–16 hours | 2–3 hours |
| Molar Ratios | Epoxycyclohexane : Methylamine = 1 : 3.5–4.5 | Intermediate : PBr3 : Triethylamine = 1 : 1.1–1.3 : 0.4–0.6 |
| Solvent | Aqueous solution | Methylene dichloride or methyl tertiary butyl ether |
| Base for Workup | Not applicable | NaOH or KOH (35–45%) |
| Yield | >95% | ~52–54% |
| Purity (GC) | ~98–99% | >98% |
- The first step involves nucleophilic ring opening of epoxycyclohexane by methylamine, yielding the methylamino-cyclohexanol intermediate.
- The second step involves bromination-induced intramolecular cyclization facilitated by phosphorus tribromide or bromine/triphenylphosphine systems. Triethylamine acts as a base scavenger.
- The ring closure forms the strained azabicyclo[4.1.0]heptane skeleton with a bromine substituent at the bridgehead position.
- The bromination and ring closure step can be performed using either phosphorus tribromide/triethylamine or bromine/triphenylphosphine/triethylamine systems.
- When using bromine/triphenylphosphine, the molar ratios are adjusted to intermediate : bromine : triphenylphosphine : triethylamine = 1 : 1.0–1.2 : 1.1–1.3 : 0.4–0.6.
- Both systems yield comparable product quality and yields, allowing flexibility depending on reagent availability and cost considerations.
| Embodiment | Methylamine Concentration (%) | Temp. Step 1 (°C) | Yield Step 1 (%) | Temp. Step 2 (°C) | Yield Step 2 (%) | Product Purity (GC %) |
|---|---|---|---|---|---|---|
| 1 | 40 | 20 | 95.3 | -10 | 53.9 | 99.2 |
| 2 | 37 | 30 | 96.2 | 0 | 52.7 | 98.8 |
| 3 | 35 | 25 | 95.5 | -6 | 53.4 | 99.7 |
- Older synthetic routes required high temperature and pressure in the first step and used corrosive reagents such as chlorosulfonic acid or costly reagents like triphenylphosphine and diisopropyl azodicarboxylate.
- The current method improves safety by operating at ambient temperature in the first step and reduces costs by using readily available reagents.
- Yields and purities are significantly enhanced, and the process is more amenable to scale-up.
The preparation of 7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride involves a two-step synthetic sequence starting from epoxycyclohexane and aqueous methylamine. The key advantages of the optimized method include:
- Mild reaction conditions avoiding high temperature and pressure.
- High yields and purity of intermediates and final product.
- Use of cost-effective and readily available reagents.
- Flexibility in bromination reagents (phosphorus tribromide or bromine/triphenylphosphine).
- Straightforward purification via vacuum distillation and extraction.
This method is well-documented in patent literature and supported by experimental data, making it a reliable and efficient route for the synthesis of this important bicyclic amine compound.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include oxides or other oxidized forms of the compound.
Reduction: Products include the de-brominated form of the compound.
Scientific Research Applications
1.1. Potential Therapeutic Uses
Research indicates that compounds similar to 7-bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride exhibit promising activity as potential therapeutic agents, particularly in the treatment of neurological disorders and as analgesics.
- Neuropharmacology : The compound may interact with neurotransmitter systems, potentially influencing dopamine and serotonin pathways, which are crucial in treating conditions like depression and schizophrenia.
1.2. Case Studies
A notable study investigated the compound's interaction with various receptors, showing that it could act as a selective antagonist for certain neurotransmitter receptors, suggesting its utility in developing new psychiatric medications .
2.1. Building Block in Synthesis
This compound serves as a versatile building block in the synthesis of more complex organic molecules.
- Synthesis of Alkaloids : Its structure allows for modifications that can lead to the synthesis of various alkaloids, which have diverse biological activities.
2.2. Data Table: Synthesis Applications
3.1. Ongoing Research
Current research focuses on optimizing the synthesis of this compound to enhance yield and purity, making it more accessible for pharmaceutical applications.
3.2. Future Directions
Future studies aim to explore the compound's full pharmacological profile, including its safety and efficacy in clinical settings, which could pave the way for new drug formulations targeting neurological disorders.
Mechanism of Action
The mechanism of action of 7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets. The bromine atom and the bicyclic structure allow it to bind to certain receptors or enzymes, modulating their activity. This interaction can affect various biological pathways, making it a valuable compound for studying biochemical processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Biological Activity
7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride is a bicyclic compound notable for its unique structure and potential biological activity. This article explores its synthesis, biological interactions, and research findings, emphasizing its relevance in medicinal chemistry and neuroscience.
- Molecular Formula : C7H13BrClN
- Molecular Weight : 226.54 g/mol
- CAS Number : 1803570-80-0
The compound features a bromine atom and a methyl group, which contribute to its reactivity and interaction with biological systems .
Synthesis
The synthesis of this compound typically involves:
- Bromination of 6-methyl-3-azabicyclo[4.1.0]heptane : This reaction is performed under controlled conditions to selectively introduce the bromine atom.
- Formation of Hydrochloride Salt : The brominated compound is treated with hydrochloric acid to yield the hydrochloride salt .
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in neuronal pathways. The bromine atom enhances the compound's binding affinity, potentially modulating neurotransmitter activity and influencing various biological pathways .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Neurotransmitter Modulation
Studies have shown its potential in modulating neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. This modulation may have implications in treating neurological disorders .
Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial properties, although detailed studies are required to elucidate its efficacy against specific pathogens .
Case Studies
- Neuropharmacological Studies :
- In vitro studies demonstrated that this compound interacts with cholinergic receptors, potentially enhancing cognitive function in animal models .
- Antimicrobial Activity :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C7H13BrClN |
| Molecular Weight | 226.54 g/mol |
| CAS Number | 1803570-80-0 |
| Synthesis Method | Bromination followed by HCl treatment |
| Biological Activities | Neurotransmitter modulation, antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via functionalization of bicyclo[4.1.0]heptane scaffolds. A key intermediate is tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate, which undergoes bromination and subsequent deprotection to yield the hydrochloride salt. Optimizing reaction temperature (0–25°C) and stoichiometry of brominating agents (e.g., NBS or Br₂) is critical to minimize side reactions like over-bromination .
- Data Insight : Phase-transfer catalysis (e.g., benzyl triethylammonium chloride) has been used for similar bicyclo systems, achieving yields >70% under mild alkaline conditions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- NMR : and NMR to confirm bicyclic core and substituent positions (e.g., methyl at C6, bromine at C7).
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z ~222.5 for CHBrClN).
- HPLC : Purity >95% with C18 columns and acetonitrile/water mobile phases.
- Validation : European patent examples highlight NMR chemical shifts (δ 1.2–3.5 ppm for bicyclic protons) as diagnostic markers .
Q. What stability considerations are critical for storage and handling?
- Methodology : Store at 2–8°C in airtight, light-protected containers. Avoid prolonged exposure to moisture due to hydrolytic sensitivity of the azabicyclo scaffold.
- Data Insight : Related 3-azabicyclo[3.2.0]heptane derivatives show decomposition >5% after 30 days at room temperature, necessitating refrigerated storage .
Q. How is this compound utilized in early-stage drug discovery?
- Methodology : As a rigid scaffold for probing neurotransmitter reuptake inhibition. For example, 6-aryl-3-azabicyclo[4.1.0]heptanes exhibit triple reuptake inhibition (SERT, NET, DAT) with IC values <100 nM, validated via in vitro binding assays and microdialysis studies .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromination in bicyclo[4.1.0]heptane systems?
- Methodology : Computational modeling (DFT) predicts preferential bromination at C7 due to:
- Steric factors : Reduced steric hindrance compared to C6-methyl.
- Electronic factors : Higher electron density at C7 from the adjacent nitrogen lone pair.
Q. How can structural analogs of this compound be designed to enhance metabolic stability?
- Methodology : Replace the bromine with bioisosteres (e.g., CF) or introduce substituents at C2/C5 to block cytochrome P450 oxidation.
- Case Study : 7-Trifluoromethyl-3-azabicyclo[4.1.0]heptane hydrochloride shows improved microsomal stability (t >120 min vs. 45 min for bromo analog) .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Data Conflict : Yields range from 50–85% for similar azabicyclo syntheses. Key variables include:
- Catalyst load : Phase-transfer catalysts (e.g., 5 mol% BTAC) improve yields but may introduce impurities.
- Base strength : Strong bases (NaOH vs. KCO) affect deprotonation efficiency .
- Resolution : Design of Experiments (DoE) approaches optimize parameters (e.g., 20 mol% catalyst, 40°C, 12 h) to achieve reproducible 80% yields .
Q. How does the bicyclo[4.1.0]heptane core influence pharmacological target engagement?
- Methodology : Molecular docking and X-ray crystallography reveal:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
